molecular formula C10H8N2O2 B1380391 3-Aminoquinoline-5-carboxylic acid CAS No. 1539636-62-8

3-Aminoquinoline-5-carboxylic acid

Cat. No.: B1380391
CAS No.: 1539636-62-8
M. Wt: 188.18 g/mol
InChI Key: CCBQYDTTWSYMNT-UHFFFAOYSA-N
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Description

3-Aminoquinoline-5-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2 It is a derivative of quinoline, which consists of a benzene ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinoline-5-carboxylic acid typically involves the bromination of 3-aminoquinoline followed by a reaction with acid methyl ester. This intermediate is then reacted with an excess of sodium methoxide in methanol to produce the methyl ester . Another method involves the substitution reaction of 2-chloroquinoline-3-carbaldehyde with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine, and triphenylphosphine at 80°C under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different aminoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

3-Aminoquinoline-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-aminoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but without the amino and carboxylic acid groups.

    2-Aminoquinoline: Similar to 3-aminoquinoline-5-carboxylic acid but with the amino group at a different position.

    Quinoline-3-carboxylic acid: Lacks the amino group but has a carboxylic acid group at the same position.

Uniqueness: this compound is unique due to the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Properties

IUPAC Name

3-aminoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBQYDTTWSYMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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